Cyanidin-3-O-sambubioside chloride
CAS No.: 33012-73-6
Cat. No.: VC21356629
Molecular Formula: C26H29ClO15
Molecular Weight: 616.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33012-73-6 |
---|---|
Molecular Formula | C26H29ClO15 |
Molecular Weight | 616.9 g/mol |
IUPAC Name | (2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride |
Standard InChI | InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H/t15-,18-,19+,20-,21+,22-,24-,25+,26-;/m1./s1 |
Standard InChI Key | BWHXEGJOYVNGQH-XOBUMVIESA-N |
Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] |
SMILES | C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] |
Canonical SMILES | C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Cyanidin-3-O-sambubioside chloride possesses a complex molecular structure with distinct chemical properties that contribute to its biological functionality. The compound features a flavylium cation core with specific glycosidic linkages that define its interactions in biological systems.
Basic Chemical Information
Cyanidin-3-O-sambubioside chloride is characterized by specific chemical identifiers and physical properties that distinguish it from related anthocyanin compounds. The table below summarizes its key chemical parameters:
Parameter | Value |
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Chemical Name | Cyanidin-3-O-sambubioside chloride |
CAS Number | 33012-73-6 |
Molecular Formula | C26H29ClO15 |
Molecular Weight | 617.0 g/mol |
Physical Description | Dark reddish powder |
Synonyms | Cyanidin 3-sambubioside; Sambicyanin; Sambucicyanin |
The compound contains a characteristic anthocyanidin structure with multiple hydroxyl groups and a specific sugar moiety (sambubioside) attached at the 3-O position, with chloride serving as the counter-ion to the flavylium cation . This structure contributes to its distinct spectral properties and biological activities observed in various research studies.
Structural Features and Solubility
Cyanidin-3-O-sambubioside chloride exhibits specific structural characteristics that influence its physicochemical properties. The compound's chemical structure can be represented by its standard InChI notation, which precisely defines its molecular arrangement and stereochemistry :
InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H/t15-,18-,19+,20-,21+,22-,24-,25+,26-;/m1./s1
In terms of solubility, the compound dissolves readily in polar solvents, making it suitable for various experimental applications. Its solubility profile includes:
For laboratory applications requiring solution preparation, warming the compound to 37°C in an ultrasonic bath can enhance its solubility in appropriate solvents .
Natural Sources and Occurrence
Cyanidin-3-O-sambubioside chloride exists naturally in several plant species, contributing to their characteristic pigmentation and potential health benefits.
Primary Plant Sources
The compound has been identified and isolated from specific plant materials where it occurs as one of the predominant anthocyanin components:
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Hibiscus sabdariffa: Cyanidin-3-O-sambubioside is one of the main anthocyanins present in the calyces of Hibiscus sabdariffa, contributing to the plant's vibrant red coloration. In this source, it occurs alongside delphinidin-3-O-sambubioside as a major pigment component .
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Vaccinium myrtillus: The compound has been isolated from the fruits of Vaccinium myrtillus (bilberry), which are known for their rich anthocyanin content and associated health benefits .
Traditional uses of these source plants often involve preparation of beverages by decoction in water, particularly from Hibiscus calyces, resulting in bright red drinks with potential health-promoting properties .
Biological Activities and Mechanisms
Cyanidin-3-O-sambubioside chloride demonstrates multiple biological activities that make it a compound of significant research interest, particularly in the context of potential therapeutic applications.
Antioxidant Properties
The compound exhibits notable antioxidant capacity, a characteristic property of anthocyanins that contributes to their health-promoting effects. Research has confirmed that Cyanidin-3-O-sambubioside chloride possesses substantial antioxidant properties . This activity is largely attributed to the presence of multiple hydroxyl groups in its structure, which can scavenge free radicals and reduce oxidative stress in biological systems.
Anti-Cancer and Anti-Metastatic Effects
One of the most significant biological activities of Cyanidin-3-O-sambubioside chloride is its potential anti-cancer effect, particularly regarding metastasis inhibition. Research has revealed several mechanisms through which this compound may exert its anti-metastatic properties:
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Inhibition of Matrix Metalloproteinase-9 (MMP-9): The compound significantly decreases both the secretion and expression of MMP-9, an enzyme critically involved in the degradation of extracellular matrix components during cancer metastasis .
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Modulation of Akt Signaling: Cyanidin-3-O-sambubioside chloride exerts an inhibitory effect on Akt phosphorylation, thereby potentially disrupting pro-survival and proliferative signaling pathways in cancer cells .
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Inhibition of Angiogenesis and Invasion: Through its regulatory effects on MMP-9 activity, the compound is suggested to inhibit key metastasis processes, including angiogenesis (formation of new blood vessels) and cellular invasion in breast cancer cells .
These findings suggest potential therapeutic applications for Cyanidin-3-O-sambubioside chloride in cancer treatment strategies, particularly for addressing metastatic processes that contribute significantly to cancer-related mortality.
Color Properties and pH-Dependent Characteristics
This pH-dependent color transition makes the compound valuable as a natural colorant and as a potential pH indicator in certain applications.
Analytical Methods and Characterization
The identification, quantification, and quality control of Cyanidin-3-O-sambubioside chloride involve specific analytical techniques that enable its accurate characterization in research and commercial contexts.
HPLC Analysis Parameters
High-Performance Liquid Chromatography (HPLC) represents one of the primary methods for analyzing Cyanidin-3-O-sambubioside chloride. The following HPLC parameters have been established for optimal separation and detection of this compound:
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Mobile phase: 1% Formic acid in Acetonitrile and 1% Formic acid in H₂O, using gradient elution
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Flow rate: 1.0 ml/min
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Column temperature: 40°C
These analytical conditions enable effective separation and quantification of the compound from other anthocyanins and related substances, facilitating both research applications and quality control processes.
Research Applications and Practical Uses
Cyanidin-3-O-sambubioside chloride has multiple applications across different fields, ranging from fundamental research to potential commercial and therapeutic uses.
Scientific Research Applications
In scientific research, Cyanidin-3-O-sambubioside chloride serves several important functions:
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Reference standard: The compound is utilized as an analytical reference standard for the identification and quantification of anthocyanins in complex matrices .
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Pharmacological research: It serves as a model compound for investigating the biological activities and therapeutic potential of anthocyanins .
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Synthetic chemistry: The compound functions as a precursor or intermediate in the synthesis of related compounds and derivatives with potential novel properties .
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